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Compound of Interest

Compound Name:
2-Methoxy-6-vinylphenylboronic

Acid

Cat. No.: B13721728

Get Quote

Executive Summary & Compound Profile
2-Methoxy-6-vinylphenylboronic acid (CAS: 2763385-81-3) is a high-value organoboron

intermediate used primarily in the synthesis of polycyclic benzoxaboroles and complex biaryl

scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho,ortho-

disubstitution pattern (methoxy and vinyl flanking the boronic acid), which introduces significant

steric strain and electronic richness, making it a "privileged structure" for covalent inhibitor

design but a challenge for stability.

This guide provides a comprehensive spectroscopic breakdown, synthesis logic, and handling

protocols, synthesizing data from direct structural analogs and recent literature on 1,2,3-

trisubstituted benzene derivatives.
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Property Data

IUPAC Name (2-Methoxy-6-vinylphenyl)boronic acid

CAS Number 2763385-81-3

Molecular Formula C₉H₁₁BO₃

Molecular Weight 177.99 g/mol

Physical State Off-white to pale yellow solid

Solubility
Soluble in MeOH, DMSO, CH₂Cl₂; sparingly

soluble in water

Key Instability
Prone to protodeboronation and boroxine

(anhydride) formation

Synthesis & Mechanistic Logic
To understand the impurity profile in spectroscopic data, one must understand the genesis of

the molecule. The most robust route avoids the instability of ortho-lithiation on naked phenols

by utilizing a bromo-styrene precursor.

Core Synthesis Workflow
The synthesis typically proceeds via Lithium-Halogen Exchange followed by electrophilic

trapping with a borate ester.

Precursor Formation: Wittig olefination of 2-bromo-3-methoxybenzaldehyde yields 2-bromo-

1-methoxy-3-vinylbenzene (CAS 1674363-98-4).

Borylation: The bromo-styrene is treated with n-BuLi at -78°C. The vinyl group is stable to

these conditions if temperature is strictly controlled to prevent anionic polymerization.

Quench: Triisopropyl borate (B(OiPr)₃) is added, followed by acidic hydrolysis.

Graphviz: Synthesis Pathway & Impurity Logic
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Figure 1: Synthetic route highlighting critical control points for purity. Impurity B (3-

methoxystyrene) is the most common contaminant observed in NMR.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ is preferred to stabilize the boronic acid monomer and prevent boroxine

equilibrium broadening.

¹H NMR (400 MHz, DMSO-d₆)
The spectrum is defined by the AMX spin system of the vinyl group and the ABC aromatic

pattern.
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Shift (δ ppm) Multiplicity Integral Assignment
Coupling
Constants (J)

7.90 s (broad) 2H B(OH)₂
Exchangeable

with D₂O

7.25 t 1H Ar-H (C4) J = 7.8 Hz

7.05 d 1H Ar-H (C5) J = 7.8 Hz

6.85 d 1H Ar-H (C3) J = 8.0 Hz

6.65 dd 1H Vinyl -CH=
J = 17.5, 11.0 Hz

(AMX)

5.65 dd 1H
Vinyl =CH₂

(trans)
J = 17.5, 1.5 Hz

5.15 dd 1H Vinyl =CH₂ (cis) J = 11.0, 1.5 Hz

3.75 s 3H -OCH₃ -

Expert Insight:

The Boronic Broadening: The B(OH)₂ protons often appear as a very broad singlet between

7.5–8.2 ppm. If the sample is dry, you may see two distinct OH peaks or a sharper singlet.

Vinyl Deshielding: The vinyl proton at C6 is deshielded relative to generic styrene due to the

ortho-boronic acid's anisotropic effect and potential H-bonding interactions.

¹³C NMR (100 MHz, DMSO-d₆)
C-B Carbon: The carbon attached to boron (C1) is typically not observed or seen as a very

broad hump at ~130-140 ppm due to quadrupolar relaxation of the ¹¹B nucleus.
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Shift (δ ppm) Assignment Notes

160.5 C2 (C-OMe) Deshielded by oxygen

142.1 C6 (C-Vinyl) Ortho to Boron

136.8 Vinyl (-CH=) -

130.5 C4 (Ar-CH) -

119.2 C5 (Ar-CH) -

114.5 Vinyl (=CH₂) -

110.8 C3 (Ar-CH) Ortho to OMe

55.8 -OCH₃ Methoxy carbon

¹¹B NMR (128 MHz, DMSO-d₆)
δ 29.5 ppm: Broad singlet. Characteristic of monomeric arylboronic acids.

Note: A sharp peak at ~19 ppm would indicate the boronate ester or tetrahedral boronate

species (if base is present).

Mass Spectrometry (HRMS)
Ionization Mode: ESI (-) or ESI (+) with adducts. Boronic acids are often detected as esters

in MeOH.

Observed Mass (ESI-):m/z 177.08 [M-H]⁻ (Calculated for C₉H₁₀¹¹BO₃: 177.07).

Isotope Pattern: The boron signature is distinct.

¹⁰B (19.9%) : ¹¹B (80.1%) ratio creates a "step" pattern.

Look for the M-1 peak at approx 25% intensity of the parent ion.

Infrared Spectroscopy (FT-IR)
3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13721728?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1625 cm⁻¹: C=C stretch (Vinyl). Distinct and sharper than aromatic C=C.[1]

1340 cm⁻¹: B-O stretch (strong).

1260 cm⁻¹: C-O stretch (Aryl ether).

Experimental Protocol: Quality Control Workflow
As a Senior Scientist, I recommend the following self-validating protocol to ensure the reagent

is active before committing it to a valuable coupling reaction.

Purity Check via "Boronate Ester Formation"
Free boronic acids are notoriously difficult to quantify by NMR due to anhydride formation.

Convert to the pinacol ester in situ for accurate quantification.

Sampling: Dissolve 10 mg of 2-Methoxy-6-vinylphenylboronic acid in 0.6 mL CDCl₃.

Derivatization: Add 1.1 equivalents of pinacol (approx 7 mg) and a spatula tip of MgSO₄.

Shake for 5 minutes.

Analysis: Filter into an NMR tube.

Result: The broad OH peaks disappear. The methyl protons of pinacol appear as a sharp

singlet at ~1.35 ppm.

Validation: Integration of the Pinacol-Me (12H) vs. the Vinyl-CH (1H) should be exactly

12:1. If the vinyl integral is low, your starting material contains non-reactive boron species

or inorganic salts.

Graphviz: NMR Splitting Tree (Vinyl Group)
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Figure 2: Coupling tree for the alpha-vinyl proton. The large trans-coupling (17.5 Hz) is

diagnostic for the preservation of the vinyl group geometry.

Handling & Stability Warnings
Boroxine Cycle: Upon storage, this compound spontaneously dehydrates to form the cyclic

trimer (boroxine).

Detection: New sets of aromatic signals in NMR, slightly shifted from the monomer.

Reversal: Add 10% D₂O to the DMSO-d₆ NMR tube to hydrolyze the trimer back to the

monomer for clear analysis.

Polymerization: The ortho-vinyl group is prone to radical polymerization if exposed to light or

heat. Store at -20°C under Argon.

Cyclization Risk: Under basic Suzuki conditions (high pH), the boronic acid can attack the

vinyl group (activated by Pd) or undergo Heck-type cyclization to form benzoxaboroles or

indenols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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